2-(4'-Chlorobiphenyl-4-yl)benzothiazole

Description

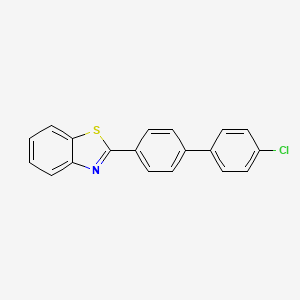

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)phenyl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRGYPFUGCGFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698251 | |

| Record name | 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101798-15-6 | |

| Record name | 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 2 4 Chlorobiphenyl 4 Yl Benzothiazole Analogues

Impact of Substituent Effects on the Biphenyl (B1667301) Moiety on Biological Activity

The biphenyl moiety of 2-arylbenzothiazoles serves as a crucial recognition element for various biological targets. Alterations to its substitution pattern can significantly modulate pharmacological activity by influencing factors such as electronic properties, lipophilicity, and steric interactions within the binding site.

The presence and positioning of halogen atoms on the biphenyl ring system are critical determinants of biological activity. The introduction of chlorine atoms, for instance, can alter the physicochemical properties of the molecule, which in turn can affect its affinity for biological targets like the heme binding site in certain enzymes. nih.gov The 4'-chloro substitution, as seen in the parent compound, is a key feature.

Research on related 2-arylbenzothiazole analogues has demonstrated the significance of halogenation. For example, in a series of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of chloro, fluoro, or bromo groups at the ortho position of an aromatic ring yielded potent dual inhibitors. nih.gov Furthermore, studies on other benzothiazole (B30560) derivatives have shown that substitutions with halogens like chlorine and fluorine can increase the potency of the compound. pharmacyjournal.in Specifically, the introduction of a fluorine atom at certain positions has been shown to improve metabolic stability. nih.gov The table below summarizes the impact of different halogen substitutions on the activity of various benzothiazole analogues.

| Compound ID | Substitution on Phenyl Ring | Target/Activity | Observations | Reference |

| 4b | 4-chlorophenyl (on acetamide) | Antiproliferative | Active | mdpi.com |

| 4c | 4-fluorophenyl (on acetamide) | Antiproliferative | Active | mdpi.com |

| 4o | 2-Bromo-4-(trifluoromethyl)phenyl (on acetamide) | Antiproliferative | Active | mdpi.com |

| 7f | 2-chloro-4-fluorophenyl (on sulfonyl) | Dual sEH/FAAH inhibitor | Potent inhibitor | nih.gov |

This table presents data on related benzothiazole derivatives to illustrate the general effect of halogenation.

Beyond simple halogenation, the introduction of other aromatic and heterocyclic rings, or different functional groups on the biphenyl moiety, plays a significant role in defining the biological profile of 2-arylbenzothiazoles. For instance, trifluoromethyl groups on the aromatic rings have been found to be well-tolerated by target enzymes. nih.govnih.gov The incorporation of organofluorine substituents is a common strategy in drug design as it can favorably influence absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The substitution of the biphenyl ring with other heterocyclic systems has also been explored. The benzothiazole scaffold can be linked to various heterocyclic rings such as thiazole (B1198619), thiophene, furan, and pyridine, leading to hybrid molecules with diverse biological activities. nih.gov The electronic nature of these substituents is critical; strongly electron-withdrawing groups, such as a nitro group, have also been investigated to understand their effect on activity. nih.gov

| Compound ID | Substitution on Phenyl Ring | Target/Activity | Key Finding | Reference |

| 7g | 2-chloro-4-(trifluoromethyl)phenyl (on sulfonyl) | Dual sEH/FAAH inhibitor | Trifluoromethyl group is well-tolerated | nih.gov |

| 4d | 4-(trifluoromethyl)phenyl (on acetamide) | Antiproliferative | Active | mdpi.com |

| 4k | 3-nitrophenyl (on acetamide) | Antiproliferative | Active | mdpi.com |

| 33a-f | Substituted furans | Antitumor/Antimicrobial | Biologically active | nih.gov |

This table showcases examples of various substitutions on the phenyl portion of related benzothiazole compounds.

Structural Modifications to the Benzothiazole Heterocycle and their Implications for Activity

The benzothiazole core is not merely a scaffold but an active participant in the compound's biological interactions. Modifications to this heterocyclic system, including substitutions on the benzene (B151609) ring of the benzothiazole, can have profound effects on activity. The second position of the benzothiazole is a particularly active site for substitution. pharmacyjournal.innih.gov

The functionalization of the benzothiazole moiety at various positions (2, 4, 5, 6, and 7) can lead to derivatives with altered biological profiles. pharmacyjournal.in For example, the introduction of an amidine group at the 6-position of the benzothiazole ring has been shown to result in promising antibacterial activity. nih.gov The easy functionalization of the benzothiazole ring makes it a versatile building block in the synthesis of new therapeutic agents. mdpi.comnih.gov

| Modification Site | Substituent | Resulting Activity | Reference |

| Position 2 | Thiol, Amino, Phenyl groups | Strengthened activity | pharmacyjournal.in |

| Position 5 | -H, -Cl, -F | Increased potency | pharmacyjournal.in |

| Position 6 | -OH, -OCH3, -CH3 | Boosted potency | pharmacyjournal.in |

| Position 6 | Amidine group | Promising antibacterial activity | nih.gov |

Conformational Analysis and its Relation to Biological Recognition

The three-dimensional shape of a molecule is crucial for its ability to bind to a biological target. Conformational analysis of 2-(biphenyl-4-yl)benzothiazole analogues helps to understand the spatial arrangement of the different parts of the molecule and how this relates to biological recognition. The rotation around the bond connecting the benzothiazole and biphenyl rings is a key conformational feature.

Computational studies have been employed to investigate the conformational preferences of benzothiazole derivatives. By varying the dihedral angle between the benzothiazole and phenyl rings, stable conformers can be identified. mdpi.com For biphenyl systems, the phenomenon of atropisomerism can occur, where a high rotational barrier leads to the existence of distinct, non-interconverting conformers that can exhibit different biological activities. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter derived from computational analysis, which relates to the kinetic stability and reactivity of the compound. mdpi.com A lower energy gap suggests higher reactivity. mdpi.com

| Compound Feature | Method of Analysis | Key Finding | Implication | Reference |

| Dihedral Angle | Molecular Geometry Scan | Identification of stable conformers at 0° and 180° | Preferred spatial arrangement for binding | mdpi.com |

| Rotational Barrier | Atropisomerism studies | Potential for distinct, isolable conformers | Different conformers may have different biological activities | nih.gov |

| HOMO-LUMO Gap | Density Functional Theory | Substituents affect the energy gap and reactivity | Predicts the relative stability and reactivity of analogues | mdpi.com |

Development of Hybrid Conjugates and Investigation of Synergistic Effects

A modern approach in drug design involves the creation of hybrid molecules that combine the structural features of different pharmacophores to achieve synergistic or multi-target effects. The 2-arylbenzothiazole scaffold is an excellent platform for developing such hybrid conjugates.

Researchers have synthesized hybrid molecules by linking the 2-aminobenzothiazole (B30445) core to other biologically active moieties, such as thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil. nih.gov These hybrids have been evaluated for various activities, including anticancer effects. nih.gov For instance, a hybrid of 2-aminobenzothiazole and thiazolidine-2,4-dione demonstrated potent inhibition of the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov Another strategy involves creating hybrids with 1,2,3-triazole motifs. nih.govnih.gov The combination of a benzothiazole derivative with existing drugs, such as gemcitabine, has also been shown to produce synergistic effects in reducing cancer cell viability. mdpi.com

| Hybrid Moiety | Target/Activity | Outcome | Reference |

| Thiazolidine-2,4-dione | Anticancer (VEGFR-2 inhibitor) | Potent inhibition | nih.gov |

| 1,3,4-Thiadiazole aryl urea | Anticancer | Active | nih.gov |

| Cyanothiouracil | Anticancer | Active | nih.gov |

| 1,2,3-Triazole | Antitumor | Active | nih.gov |

| Combination with Gemcitabine | Anticancer (Pancreatic) | Synergistic effects | mdpi.com |

Mechanistic Insights into the Biological Effects of 2-(4'-Chlorobiphenyl-4-yl)benzothiazole Derivatives

Derivatives of this compound are a class of compounds that have garnered significant interest for their diverse biological activities. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents. This article explores the modulation of specific enzyme activities, receptor interactions, and engagement with intracellular targets and cellular pathways by these and related benzothiazole compounds.

Advanced Analytical Characterization Techniques for 2 4 Chlorobiphenyl 4 Yl Benzothiazole

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of 2-(4'-Chlorobiphenyl-4-yl)benzothiazole. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the benzothiazole (B30560) ring and the biphenyl (B1667301) system will show distinct chemical shifts and coupling patterns. For instance, the protons on the benzothiazole moiety would likely appear as a set of multiplets, while the protons on the biphenyl group would present as a series of doublets and multiplets, influenced by the chlorine substituent. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would be characterized by a number of signals in the aromatic region (approximately 110-160 ppm), corresponding to the carbons of the benzothiazole and biphenyl rings. The carbon atom attached to the chlorine will have a chemical shift influenced by the electronegativity of the halogen. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is predictive and based on the analysis of structurally similar compounds.

¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 8.10 | d | Proton on benzothiazole ring |

| ~ 7.90 | d | Proton on benzothiazole ring |

| ~ 7.50-7.70 | m | Protons on the biphenyl rings |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 168 | C=N of benzothiazole |

| ~ 154 | Quaternary carbon of benzothiazole |

| ~ 135-145 | Quaternary carbons of biphenyl |

| ~ 121-130 | CH carbons of benzothiazole and biphenyl rings |

Mass Spectrometry (MS, including GC-MS and LC-MS techniques)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. massbank.eu For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the cleavage of the bond between the benzothiazole and biphenyl moieties, as well as the loss of the chlorine atom. Characteristic fragments would include ions corresponding to the benzothiazole cation and the chlorobiphenyl cation.

Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 321/323 | [M]⁺ Molecular ion |

| 188/190 | [C₁₂H₈Cl]⁺ (Chlorobiphenyl cation) |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. researchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings, C=N stretching of the thiazole (B1198619) ring, and C-S stretching. nih.gov The presence of the C-Cl bond would also give rise to a characteristic absorption in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and non-polar bonds. The Raman spectrum would show strong signals for the aromatic ring breathing modes and the C-S bond. conicet.gov.ar

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~ 3100-3000 | Aromatic C-H stretching |

| ~ 1600-1450 | Aromatic C=C stretching |

| ~ 1550 | C=N stretching (benzothiazole) |

| ~ 830 | C-Cl stretching |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While specific crystallographic data for this compound is not publicly available, an analysis would provide precise bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the planarity of the molecule, the torsion angle between the two phenyl rings of the biphenyl moiety, and the packing of the molecules in the crystal lattice. Such studies on related benzothiazole derivatives have provided valuable insights into their solid-state structures.

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. nih.gov

A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions serves as a key identifier. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations.

Spectrophotometric and Fluorimetric Assays for Functional Analysis

Spectrophotometric and fluorimetric assays are used to investigate the functional properties of molecules, such as their ability to interact with biological targets. Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govnih.gov

Spectrophotometry: UV-Visible spectrophotometry can be used to determine the absorption characteristics of this compound. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are important parameters.

Fluorimetry: Many benzothiazole-containing compounds are fluorescent, and their emission properties can be sensitive to their environment. nih.gov Fluorimetric assays could be developed to study the binding of this compound to proteins or nucleic acids. For example, some 2-phenylbenzothiazole (B1203474) derivatives are used as fluorescent probes for the detection of amyloid-β aggregates, which are implicated in Alzheimer's disease. nih.govnih.gov An increase in fluorescence intensity or a shift in the emission wavelength upon binding can be used to quantify these interactions.

Computational Chemistry and Molecular Modeling in the Study of 2 4 Chlorobiphenyl 4 Yl Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and metabolic fate.

Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept used to explain the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.

In studies of related 2-arylbenzothiazoles, such as the antitumor 2-(4-aminophenyl)benzothiazoles, FMO analysis has been instrumental. rsc.orgcapes.gov.br Researchers have used quantum mechanical computations to investigate their electronic structures and potential metabolic intermediates. rsc.org These studies suggest that the mode of anticancer action involves metabolic activation to a reactive species that can form DNA adducts, leading to cell death. rsc.orgcapes.gov.br The FMO analysis helped to explain patterns of metabolism that were not predictable by conventional chemical means, identifying a nitrenium ion as a likely active intermediate. rsc.org For 2-(4'-Chlorobiphenyl-4-yl)benzothiazole, a similar analysis would be crucial to predict its potential for bioactivation by metabolic enzymes like cytochrome P450.

Table 1: Illustrative Frontier Molecular Orbital Energy Data for a Benzothiazole (B30560) Derivative This table is illustrative, based on typical values found in computational studies of similar aromatic heterocyclic compounds.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 | Indicates electron-donating capability. |

| ELUMO | -1.5 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.7 | Relates to chemical reactivity and stability. |

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For a compound like this compound, calculating these descriptors would pinpoint which atoms are most susceptible to metabolic transformation, a critical step in predicting its biological activity and potential toxicity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for flexibility and environmental effects. For this compound, MD simulations would be invaluable for several reasons. First, they can explore the conformational landscape of the molecule, revealing the energetically preferred shapes it can adopt. The biphenyl (B1667301) group allows for torsional flexibility, and MD can show how this flexibility influences its ability to fit into a biological target's binding site.

Second, when docked into a target protein, MD simulations can assess the stability of the predicted ligand-protein complex. Studies on other complex heterocyclic compounds have used MD simulations to confirm that the ligand can remain stably bound within the active site of its target enzyme, such as histone deacetylase (HDAC), over the simulation period. nih.gov This provides greater confidence in the docking results and helps to understand the key interactions that maintain the binding. nih.gov

Molecular Docking Studies for Predicting Binding Affinities and Modes of Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for hypothesis-driven drug design. Numerous studies have employed molecular docking to investigate the interaction of benzothiazole derivatives with various biological targets.

For instance, docking studies have been used to rationalize the antimicrobial activity of benzothiazoles by predicting their binding to enzymes like S. aureus DNA gyrase and E. coli dihydroorotase. researchgate.netnih.gov In other research, docking of benzothiazole derivatives into the active site of GABA-aminotransferase (GABA-AT) helped to identify potential anticonvulsant agents. wjarr.com These studies typically report a docking score or binding energy, which estimates the binding affinity, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site. wjarr.comresearchgate.net A study on 2-(4'-methylaminophenyl)benzothiazole, a close analogue, showed that its binding in the brain is dominated by a specific interaction with Aβ amyloid deposits, highlighting its potential in Alzheimer's disease diagnostics. nih.gov

For this compound, docking studies would be essential to predict its potential biological targets and to understand the structural basis for its activity. The results would guide the design of new analogues with improved binding affinity and selectivity.

Table 2: Example Docking Scores of Benzothiazole Derivatives against a Target Protein This table presents representative data from docking studies on various benzothiazole compounds to illustrate the typical output of such analyses.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| SDZ32 | GABA-AT (PDB: 1OHV) | -7.38046 | ARG47, ASP612 | researchgate.net |

| SDZ28 | GABA-AT (PDB: 1OHV) | -9.72827 | ARG32, ARG885 | researchgate.net |

| BTC-j | DNA Gyrase (PDB: 3G75) | -7.8 | Not Specified | researchgate.net |

| Compound 4f | VEGFR-2 | -8.91 | Cys919, Asp1046 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. researchgate.netmdpi.com The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model, molecular descriptors (numerical values representing different physicochemical properties of the molecules) are calculated for a set of related compounds with known activities. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a model. researchgate.netnih.gov QSAR studies on benzothiazole derivatives have been successfully used to develop models for predicting antitubercular and antibacterial activities. researchgate.netnih.gov These models highlight the key molecular descriptors—such as specific electronic, steric, or lipophilic properties—that are crucial for the desired biological effect. nih.govnih.gov For this compound, developing a QSAR model with a series of its analogues could accelerate the discovery of derivatives with enhanced potency.

Prediction of Key Molecular Properties Relevant to Biological Activity (e.g., Lipophilicity, Aqueous Solubility)

In silico tools like Molinspiration and ALOGPS are widely used to calculate these properties for novel compounds. ijper.org Studies on various benzothiazole hybrids have utilized these programs to predict drug-likeness based on criteria such as Lipinski's "Rule of Five". ijper.orgresearchgate.net Such analyses are critical in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, saving time and resources. Predicting properties like the number of hydrogen bond donors/acceptors, molecular weight, and polar surface area for this compound would provide essential insights into its potential as a drug candidate.

Table 3: Predicted Molecular Properties for a Representative Benzothiazole Derivative This table is based on computational predictions for benzothiazole derivatives found in the literature to illustrate the type of data generated.

| Molecular Property | Predicted Value | Significance |

|---|---|---|

| LogP (Lipophilicity) | 4.5 | Influences membrane permeability and absorption. |

| Aqueous Solubility (logS) | -5.2 | Affects formulation and bioavailability. |

| Molecular Weight | <500 g/mol | Compliance with Lipinski's Rule of Five. |

| Topological Polar Surface Area (TPSA) | 45 Ų | Relates to transport properties and membrane penetration. |

Emerging Research Directions and Future Perspectives for 2 4 Chlorobiphenyl 4 Yl Benzothiazole Research

Design and Development of Novel Therapeutic Agents with Enhanced Potency and Selectivity

The benzothiazole (B30560) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov Researchers are continuously designing and synthesizing novel benzothiazole derivatives with the aim of improving their potency and selectivity as therapeutic agents for various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

For instance, studies on 2-(4-aminophenyl)benzothiazole and its analogues have demonstrated that substitutions on the phenyl ring can dramatically influence their antitumor activity. nih.govjyoungpharm.org The introduction of methyl or halogen groups can enhance potency, shifting the effective concentrations into the nanomolar and even picomolar range in sensitive cancer cell lines. jyoungpharm.org This suggests that the chloro- and biphenyl-moieties of 2-(4'-Chlorobiphenyl-4-yl)benzothiazole are likely key determinants of its biological activity, and further modifications could refine its therapeutic profile.

Future research could focus on creating analogues of This compound with modifications to both the benzothiazole and biphenyl (B1667301) rings to optimize interactions with specific biological targets. This could involve the introduction of various functional groups to modulate properties such as solubility, metabolic stability, and target-binding affinity. A key goal would be to develop compounds with high selectivity for their intended targets, thereby minimizing potential side effects.

A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed as multifunctional agents for Parkinson's disease, with some compounds showing potent and selective inhibition of monoamine oxidase B (MAO-B). nih.gov This highlights the potential for developing benzothiazole-based compounds that can address multiple pathological factors in complex diseases.

Table 1: Examples of Bioactive 2-Phenylbenzothiazole (B1203474) Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | Cancer | Potent and selective antitumor agent. | mdpi.com |

| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | Cancer | Potent and selective antitumour agent. | rsc.org |

| 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Parkinson's Disease | Multifunctional MAO-B inhibitors with neuroprotective effects. | nih.gov |

| 2-chloro analog of a benzothiazole-phenyl compound | Pain/Inflammation | Dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). | nih.gov |

Applications in Molecular Imaging and Diagnostics (e.g., PET Imaging Agents for Neurological Disorders)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used for the diagnosis and monitoring of various diseases, including neurological disorders. nih.gov The development of novel PET tracers that can visualize specific molecular targets in the brain is a major area of research.

Derivatives of 2-(4-hydroxyphenyl)benzothiazole have been investigated as PET imaging agents for Alzheimer's disease. nih.govnih.gov These compounds can be labeled with positron-emitting radionuclides like copper-64 (⁶⁴Cu) and have shown the ability to bind to amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov The lipophilicity of these compounds can be tuned to ensure they can cross the blood-brain barrier, a critical requirement for brain imaging agents. nih.gov

Given the structural similarities, This compound could serve as a scaffold for the development of new PET tracers. The biphenyl group might enhance binding to protein aggregates like Aβ, while the chlorine atom could be replaced with a radionuclide such as fluorine-18 (B77423) (¹⁸F), a commonly used positron emitter in clinical PET imaging. Future research would involve radiolabeling This compound or its derivatives and evaluating their potential for imaging neurological disorders in preclinical models.

Metal-chelating benzothiazole derivatives are also being explored for their dual role as therapeutic and diagnostic agents for Alzheimer's disease. rsc.org These compounds can modulate the aggregation of Aβ and can also be complexed with ⁶⁴Cu for PET imaging. rsc.org

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of many promising drug candidates is often limited by poor solubility, low bioavailability, or lack of specific targeting. Advanced drug delivery systems and nanotechnology offer potential solutions to these challenges.

While no specific research has been found on the integration of This compound with such systems, this is a logical future direction based on trends in pharmaceutical sciences. For example, to overcome the poor physicochemical properties of some antitumor 2-(4-aminophenyl)benzothiazole derivatives, prodrug strategies have been employed to improve their bioavailability. mdpi.com

Future research could explore the encapsulation of This compound in nanoparticles, liposomes, or other nanocarriers. This could enhance its solubility and stability, and by functionalizing the surface of these nanocarriers with specific ligands, it may be possible to achieve targeted delivery to diseased tissues, such as tumors or specific regions of the brain. This approach could increase the therapeutic efficacy of the compound while reducing systemic exposure and potential side effects.

Exploration of Sustainable and Efficient Synthetic Pathways and Catalytic Systems

The development of sustainable and efficient methods for synthesizing chemical compounds is a key focus of modern organic chemistry. The synthesis of 2-substituted benzothiazoles is well-established, with the most common method being the condensation of 2-aminothiophenols with various reagents. mdpi.comsioc-journal.cn

However, there is ongoing research to develop greener and more efficient synthetic routes. This includes the use of novel catalysts, such as polymer-grafted iodine acetate, and the exploration of reaction conditions that minimize waste and energy consumption. mdpi.com The use of microwave assistance and ultrasound are also being investigated to accelerate reaction times and improve yields. sioc-journal.cn

Future research on the synthesis of This compound could focus on developing a one-pot synthesis or employing catalytic systems that are reusable and environmentally benign. Solid-phase synthesis is another attractive approach, particularly for generating libraries of related compounds for structure-activity relationship studies. nih.gov

Advanced Mechanistic Elucidation using Systems Biology and Omics Technologies

Understanding the precise mechanism of action of a drug candidate is crucial for its development and for identifying potential biomarkers of response. While the exact molecular targets of many benzothiazole derivatives are still under investigation, it is known that some exert their effects through complex mechanisms. nih.gov

For example, the antitumor activity of certain 2-(4-aminophenyl)benzothiazoles is thought to involve metabolic activation by cytochrome P450 enzymes to form reactive species that can interact with cellular macromolecules. mdpi.com

Future research on This compound should employ advanced techniques like genomics, proteomics, and metabolomics (collectively known as "omics" technologies) to gain a comprehensive understanding of its biological effects. These systems biology approaches can help to identify the specific cellular pathways and networks that are modulated by the compound, providing a more complete picture of its mechanism of action. This knowledge can also aid in the identification of patient populations most likely to respond to treatment.

Strategies for Mitigating Off-Target Effects and Enhancing Target Specificity

A major challenge in drug development is minimizing off-target effects, where a drug interacts with unintended biological molecules, leading to adverse effects. Enhancing the target specificity of a compound is therefore a critical goal.

For benzothiazole derivatives, strategies to mitigate off-target effects could involve rational drug design based on the three-dimensional structure of the target protein. By optimizing the fit of the drug molecule into the binding site of its intended target, it is possible to reduce its affinity for other proteins.

Furthermore, as mentioned in the drug delivery section, nanotechnology-based approaches can be used to direct the drug to its site of action, thereby reducing its concentration in other parts of the body and minimizing the risk of off-target effects.

While no specific off-target effects have been documented for This compound due to the limited research, this would be an essential area of investigation as part of its preclinical development. Future studies would involve comprehensive screening against a panel of receptors, enzymes, and ion channels to identify any potential off-target interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4'-Chlorobiphenyl-4-yl)benzothiazole, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and a brominated benzothiazole precursor. Key steps include:

- Using Pd(PPh₃)₄ as a catalyst in a mixture of toluene/ethanol/water (3:1:1) at 80–90°C under inert atmosphere .

- Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .

- Purification via column chromatography (silica gel, gradient elution) and recrystallization from ethanol to achieve >95% purity .

- Optimization : Adjusting solvent polarity, catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) improves yield. Microwave-assisted synthesis can reduce time to 2–4 hrs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₉H₁₁ClN₂S; expected [M+H]⁺ = 335.0405) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent oxidation .

- Disposal : Follow EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of benzothiazole derivatives?

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) reveals conformational flexibility of the biphenyl-thiazole core, which impacts ligand-receptor binding. For example, dihedral angles >30° between aromatic rings reduce π-π stacking efficiency in enzyme inhibition .

- Case Study : Compare SCXRD data (e.g., CCDC entries) with molecular docking results to validate binding modes in kinase inhibition assays .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for anticancer applications?

- In Vitro Screening :

- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values typically <10 µM for active derivatives) .

- Evaluate selectivity via comparative assays on non-cancerous cells (e.g., HEK293) .

- Mechanistic Studies :

- Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

- Fluorescence polarization assays to measure topoisomerase II inhibition .

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?

- Spectroscopic Analysis :

- UV-Vis absorption (λₐᵦₛ ≈ 320 nm in DMSO) and fluorescence emission (λₑₘ ≈ 450 nm) show solvatochromism. Stokes shifts correlate with solvent polarity (Δλ = 50–80 nm) .

- Electron-withdrawing groups (e.g., –Cl) enhance quantum yield (Φ = 0.4–0.6) by reducing non-radiative decay .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design assays for reliable pharmacokinetic profiling?

- In Vitro Metabolism :

- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Resolution : Variability may arise from differences in microsome batches or assay pH (optimize at 7.4 ± 0.2) .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (Pd(PPh₃)₄) | 1.5 mol% | Maximizes C–C coupling efficiency |

| Solvent System | Toluene/EtOH/H₂O (3:1:1) | Enhances solubility of boronic acid |

| Reaction Time | 18 hrs | Balances conversion vs. side reactions |

Table 2 : Bioactivity Data from Representative Studies

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 8.2 ± 1.3 | MTT (72 hrs) | |

| HeLa (Cervical) | 6.7 ± 0.9 | SRB (48 hrs) | |

| A549 (Lung) | 12.4 ± 2.1 | ATP-luminescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.